molecular formula C8H8N4O B1378718 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol CAS No. 1461708-48-4

4-(3-amino-1H-1,2,4-triazol-1-yl)phenol

Cat. No.: B1378718
CAS No.: 1461708-48-4
M. Wt: 176.18 g/mol
InChI Key: NWUODDKBQSKXGT-UHFFFAOYSA-N
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Description

4-(3-amino-1H-1,2,4-triazol-1-yl)phenol (CAS 1461708-48-4) is a chemical compound with the molecular formula C 8 H 8 N 4 O and a molecular weight of 176.18 g/mol . It is offered for research use as a building block in organic synthesis and medicinal chemistry. While direct biological data for this specific compound is limited in public literature, its core structure is part of an emerging and promising class of "triazole–Schiff base" hybrid compounds . Research on these hybrids demonstrates that the 3-amino-1,2,4-triazole moiety is a recognized pharmacophore, valued for its potential to coordinate with enzyme active sites, particularly within the cytochrome P450 family . A closely related analogue from this family, compound 3c , has shown significant research value as a dual-functional molecule . This analogue exhibited excellent broad-spectrum antibacterial and antifungal activity, with a minimum inhibitory concentration (MIC) of 16 μg mL⁻¹ against pathogens including S. aureus , MRSA, and C. albicans . Mechanistic studies revealed a multi-target synergistic mechanism combining direct membrane-targeting disruptive effects with inhibitory activity against the CYP24A1 enzyme, which plays a key role in the vitamin D immunoregulatory pathway . This unique "antimicrobial-immunomodulatory-biofilm-penetrating" profile makes such compounds promising lead candidates for addressing challenging mixed infections and biofilm-mediated resistance . Researchers can utilize this compound as a versatile precursor for developing novel bioactive molecules. The phenolic group provides a site for further chemical modification, while the 3-amino-triazole group can be used to form Schiff bases or other derivatives, enabling the exploration of structure-activity relationships . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(3-amino-1,2,4-triazol-1-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-8-10-5-12(11-8)6-1-3-7(13)4-2-6/h1-5,13H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUODDKBQSKXGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NC(=N2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461708-48-4
Record name 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of aminoguanidine with phenolic aldehydes under acidic conditions, followed by cyclization to form the triazole ring. Microwave irradiation has also been employed to enhance the efficiency and yield of the reaction .

Industrial Production Methods

Industrial production of 1,2,4-triazole derivatives often utilizes large-scale cyclocondensation reactions. The use of microwave-assisted synthesis is gaining popularity due to its ability to reduce reaction times and improve yields. Additionally, the choice of solvents and catalysts can significantly impact the scalability and environmental footprint of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3-amino-1H-1,2,4-triazol-1-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Medicinal Chemistry

4-(3-amino-1H-1,2,4-triazol-1-yl)phenol has been explored for its potential therapeutic applications:

  • Anticancer Activity : Studies have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The compound's mechanism of action involves the inhibition of specific enzymes that are crucial for cancer cell proliferation .
  • Antimicrobial Properties : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Its derivatives have been synthesized and tested for antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus .
  • Anti-inflammatory Effects : Research indicates that the triazole moiety can modulate inflammatory pathways, making it a candidate for developing anti-inflammatory agents .

Agricultural Applications

The compound is also of interest in agricultural science:

  • Fungicides : Due to its structural similarity to other triazole compounds known for fungicidal activity, this compound is being investigated for its efficacy in controlling fungal diseases in crops .

Material Science

In the realm of materials science:

  • Polymer Development : The unique properties of this compound allow it to be used as a building block in the synthesis of polymers with specific functionalities. Its phenolic group can participate in reactions that form cross-linked structures, enhancing material strength and stability .

Case Studies

StudyFocusFindings
Anticancer Activity Cytotoxicity against cancer cell linesDemonstrated significant inhibition of cell growth in MCF-7 and HCT-116 cells .
Antimicrobial Evaluation Efficacy against bacterial strainsExhibited antibacterial activity against E. coli and S. aureus; potential for development as an antibiotic .
Fungicidal Properties Control of fungal pathogensInvestigated as a potential fungicide in agricultural applications; showed promising results .

Mechanism of Action

The mechanism of action of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound can also interfere with cellular processes by disrupting the function of key proteins and pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

4-(1H-1,2,4-Triazol-1-yl)phenol (TRP)

Structure: Lacks the 3-amino group on the triazole ring. Applications:

  • Acts as a signal enhancer in chemiluminescence immunoassays (e.g., detection of hepatitis C virus) due to its electron-donating properties, achieving a detection limit of 0.1 pg/mL .
  • Used in the luminol-H₂O₂-HRP system, where its phenol group stabilizes reactive intermediates .

4-{[(1H-1,2,4-Triazol-1-yl)methyl]sulfanyl}phenol

Structure: Features a sulfanyl-methyl bridge between the triazole and phenol groups. Properties:

  • Forms a 3D supramolecular framework via O–H⋯N hydrogen bonds and π⋯π interactions, with a dihedral angle of 33.4° between the triazole and phenol planes .
  • The sulfanyl group enhances hydrophobic interactions, making it suitable for bioinspired materials . Comparison: The target compound’s amino group may offer stronger hydrogen-bonding interactions than the sulfanyl group, favoring biological activity over material science applications.

4-Amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one

Structure: Contains an amino group at the 4-position and a ketone at the 5-position of the triazole ring. Synthesis: Produced via reactions involving carbonyl sulfide and hydrazine derivatives . Activity: Demonstrates metal-chelating properties, relevant for coordination chemistry .

Posaconazole (Antifungal Drug)

Structure: A complex triazole antifungal agent with a difluorophenyl and tetrahydrofuran substituent . Mechanism: Inhibits fungal lanosterol 14α-demethylase via triazole coordination to heme iron . Relevance: Highlights the importance of triazole substituents in biological targeting. The target compound’s simpler structure and amino group may limit its antifungal potency but could enable tailored modifications for specific applications.

Chemical Reactivity and Stability

  • Hydrogen Bonding: The 3-amino group in the target compound enhances hydrogen-bond donor capacity, improving solubility in polar solvents compared to TRP .
  • Electron Effects: The amino group’s electron-donating nature may stabilize radical intermediates in chemiluminescence systems more effectively than non-amino triazoles .
  • Thermal Stability: TRP derivatives decompose above 480 K , while amino-substituted triazoles (e.g., ) show similar stability, suggesting comparable thermal resilience.

Biological Activity

4-(3-amino-1H-1,2,4-triazol-1-yl)phenol is a compound characterized by its unique structure that combines a phenolic group with a 1,2,4-triazole moiety. This combination imparts significant biological activities that have been the focus of various research studies. The compound has shown potential in medicinal chemistry, particularly in anticancer research and enzyme inhibition.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H10N4O\text{C}_9\text{H}_{10}\text{N}_4\text{O}

This structure features a triazole ring substituted with an amino group and linked to a phenolic structure, which enhances its reactivity and biological properties.

Anticancer Properties

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines have been tested for cytotoxicity. The compound demonstrated IC50 values in the range of 15.6 to 23.9 µM, indicating significant anticancer activity compared to standard drugs like doxorubicin .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes, which is crucial for its anticancer and therapeutic activities:

  • Urease Inhibition : Studies have shown that derivatives of this compound possess potent urease inhibitory activities . Urease inhibitors are important in treating conditions such as urinary tract infections and kidney stones.

Antiangiogenic Activity

The compound has also been linked to antiangiogenic properties, which are essential in cancer treatment as they inhibit the formation of new blood vessels that tumors need for growth:

  • Research has highlighted its dual mechanism of action by targeting both tumor proliferation and angiogenesis . This dual activity is particularly promising for enhancing anticancer efficacy.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against MCF-7 and HCT-116 cell lines with IC50 values ranging from 15.6 to 23.9 µM .
Study 2Enzyme InhibitionShowed potent urease inhibitory activity among synthesized derivatives .
Study 3AntiangiogenesisIndicated dual action against tumor proliferation and angiogenesis .

The biological activity of this compound can be attributed to its ability to interact with specific proteins and enzymes within the body. This interaction modulates various biological pathways critical for cancer progression and survival.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol, and what key reaction parameters influence yield?

  • Methodological Answer : A widely used method involves nucleophilic substitution reactions between 1,2,4-triazole derivatives and halogenated phenolic precursors. For example, describes a protocol where p-hydroxybenzaldehyde dimethyl acetal reacts with 1,2,4-triazole under acidic catalysis (e.g., p-toluenesulfonic acid) to form triazole-substituted phenolic compounds. Key parameters include:

  • Solvent selection : Ethanol/water mixtures are preferred for solubility and reactivity .
  • pH control : Post-reaction acidification (e.g., HCl) precipitates the product, with optimal yields at pH 4 .
  • Temperature : Reactions are typically conducted under reflux (e.g., 80°C) to accelerate kinetics without decomposition .
    • Yield Optimization : Reported yields range from 77% (ethanol/water system) to lower efficiencies in non-polar solvents. Purification via recrystallization improves purity .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Data collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
  • Structure solution : Employ direct methods in SHELXS-97 .
  • Refinement : SHELXL-97 refines positional and thermal parameters, with hydrogen atoms placed geometrically .
    • Key Structural Features (from analogous compounds):
ParameterValue
Bond length (C1–N2)1.308 Å
Dihedral angle33.4° (phenyl-triazole)
Hydrogen bond (O–H⋯N)2.78 Å
  • Crystal System : Monoclinic, space group P2₁/n .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in spectroscopic data (e.g., NMR, XRD) when characterizing derivatives of this compound?

  • Data Contradiction Analysis :

  • NMR Discrepancies : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in aromatic/amine regions. For example, highlights tautomerism in triazoles, requiring variable-temperature NMR to confirm dynamic equilibria .
  • XRD vs. Computational Models : Compare experimental bond lengths/angles with DFT-optimized geometries (e.g., using Gaussian 09). Discrepancies >0.02 Å may indicate crystal packing effects .
    • Statistical Validation : Apply Hamilton’s R-factor ratio test to assess refinement reliability (target R < 0.05) .

Q. How can hydrogen bonding and π-π interactions in the crystal lattice be exploited to design co-crystals for enhanced solubility or stability?

  • Design Principles :

  • Hydrogen Bonding : The phenol O–H group forms strong interactions with triazole N atoms (2.78 Å), enabling co-crystallization with carboxylic acid co-formers .
  • π-π Stacking : Parallel triazole rings (3.556 Å separation) can incorporate aromatic guests (e.g., pyridine) to modulate solubility .
    • Case Study : notes that 1D chains via O–H⋯N bonds extend into 2D layers through C–H⋯N interactions, suggesting co-crystal candidates with complementary H-bond donors/acceptors .

Q. What methodologies are recommended for evaluating the biological activity of this compound, particularly in antimicrobial assays?

  • Experimental Design :

  • In vitro Assays : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against S. aureus and E. coli. cites related triazoles with MICs of 8–32 µg/mL .
  • Structure-Activity Relationship (SAR) : Introduce substituents at the phenol or triazole positions. For example, fluorobenzyl-thio derivatives (e.g., 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine) show enhanced activity due to lipophilicity .
    • Data Interpretation : Use ANOVA to compare log-transformed MIC values across derivatives, adjusting for solvent controls .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-amino-1H-1,2,4-triazol-1-yl)phenol

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